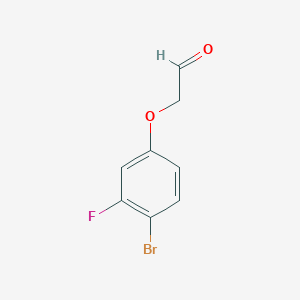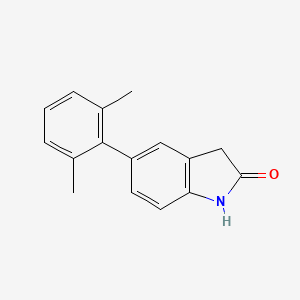
5-(2,6-Dimethylphenyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Dimethylphenyl)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a 2,6-dimethylphenyl group attached to the indolin-2-one core. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 5-(2,6-Dimethylphenyl)indolin-2-one typically involves the reaction of 2,6-dimethylphenylboronic acid with 5-bromoindolin-2-one in the presence of a palladium catalyst. The reaction is carried out in a solvent such as toluene, with potassium phosphate as a base and dicyclohexyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine as a ligand . The reaction conditions are mild, and the product is obtained in good yield.
Analyse Des Réactions Chimiques
5-(2,6-Dimethylphenyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-(2,6-Dimethylphenyl)indolin-2-one involves the inhibition of specific signaling pathways. For instance, it has been shown to inhibit the Akt, MAPK, and NF-κB signaling pathways, which are involved in inflammation and cancer cell proliferation . The compound targets molecular pathways that regulate cell cycle progression and apoptosis, leading to the suppression of tumor growth and inflammation.
Comparaison Avec Des Composés Similaires
5-(2,6-Dimethylphenyl)indolin-2-one is unique due to its specific substitution pattern on the indolin-2-one core. Similar compounds include:
3-Substituted-indolin-2-one derivatives: These compounds also exhibit anti-inflammatory and anticancer activities but differ in their substitution patterns and specific biological targets.
Indole derivatives: These compounds share the indole nucleus and have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and makes it a valuable compound for scientific research and pharmaceutical development.
Propriétés
Formule moléculaire |
C16H15NO |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
5-(2,6-dimethylphenyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H15NO/c1-10-4-3-5-11(2)16(10)12-6-7-14-13(8-12)9-15(18)17-14/h3-8H,9H2,1-2H3,(H,17,18) |
Clé InChI |
ZKAVBWHGBZBUAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2=CC3=C(C=C2)NC(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


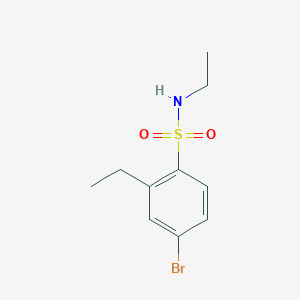

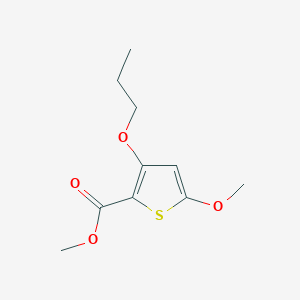
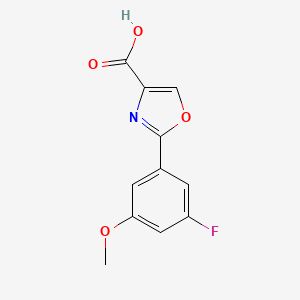
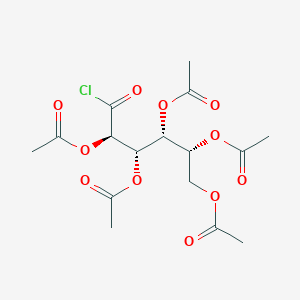
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/structure/B15091375.png)

![2-Ethoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B15091388.png)
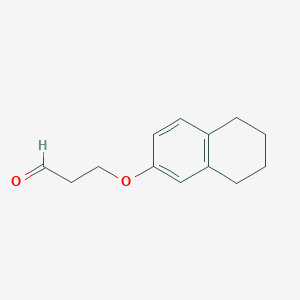
![1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone](/img/structure/B15091404.png)

